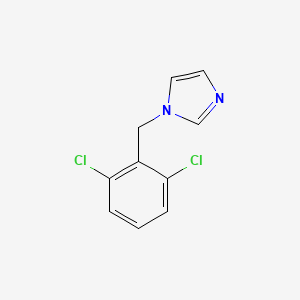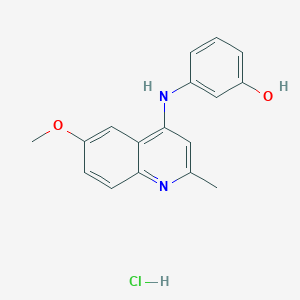
Phenobarbital N-?-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenobarbital N-β-D-Glucuronide is a metabolite of phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. This compound is formed through the process of glucuronidation, where phenobarbital is conjugated with glucuronic acid. This process enhances the solubility of phenobarbital, facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions
Phenobarbital N-β-D-Glucuronide is synthesized through the enzymatic reaction of phenobarbital with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs in the liver, where UGT enzymes catalyze the transfer of glucuronic acid to phenobarbital .
Industrial Production Methods
Industrial production of Phenobarbital N-β-D-Glucuronide involves the extraction and purification of the compound from biological samples, such as urine or liver tissues, where it is naturally formed. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
化学反应分析
Types of Reactions
Phenobarbital N-β-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to phenobarbital. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-glucuronidase enzyme).
Oxidation and Reduction: Phenobarbital itself can undergo oxidation and reduction reactions, but these are less common for its glucuronide conjugate.
Major Products Formed
The major product formed from the hydrolysis of Phenobarbital N-β-D-Glucuronide is phenobarbital. Other minor products may include glucuronic acid and its derivatives .
科学研究应用
Phenobarbital N-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of phenobarbital in the body.
Toxicology: Helps in understanding the detoxification pathways of phenobarbital and its impact on liver function.
Drug Development: Serves as a reference compound in the development of new anticonvulsant drugs.
Clinical Diagnostics: Used in therapeutic drug monitoring to ensure appropriate dosing of phenobarbital in patients.
作用机制
Phenobarbital N-β-D-Glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of phenobarbital. Phenobarbital acts on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and reducing neuronal excitability. This action helps in controlling seizures and providing sedative effects .
相似化合物的比较
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
p-Hydroxyphenobarbital: Another metabolite of phenobarbital, formed through hydroxylation.
Phenobarbital N-Glucoside: A similar conjugate formed through glucosidation instead of glucuronidation.
Uniqueness
Phenobarbital N-β-D-Glucuronide is unique due to its enhanced water solubility, which facilitates the excretion of phenobarbital from the body. This property is crucial for the detoxification and elimination of the drug, making it an important metabolite in pharmacokinetics and toxicology studies .
属性
CAS 编号 |
1031858-68-0 |
|---|---|
分子式 |
C18H20N2O9 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1 |
InChI 键 |
QMKGHGCGTFFYNT-OGKJXGCJSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
手性 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)
![5-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3318785.png)

![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)





![(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3318860.png)


